Product packaging for ISOBORNYL THIOCYANOACETATE(Cat. No.:CAS No. 20285-28-3)

ISOBORNYL THIOCYANOACETATE

Cat. No.: B1219988
CAS No.: 20285-28-3
M. Wt: 253.36 g/mol
InChI Key: IXEVGHXRXDBAOB-UHFFFAOYSA-N
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Description

Isobornyl thiocyanoacetate is a natural product found in Illicium verum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2S B1219988 ISOBORNYL THIOCYANOACETATE CAS No. 20285-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-thiocyanatoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-12(2)9-4-5-13(12,3)10(6-9)16-11(15)7-17-8-14/h9-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEVGHXRXDBAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)CSC#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859208
Record name 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl (thiocyanato)acetate
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Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Technical grade: Yellow oily liquid; Contains up to 18% other terpenes; [Merck Index] Yellow, reddish-yellow, or amber liquid; [HSDB]
Record name Isobornyl thiocyanoacetate
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Boiling Point

95 °C @ 0.06 mm Hg
Record name ISOBORNYL THIOCYANOACETATE
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Flash Point

82 °C ; 180 °F /TECHNICAL PRODUCT/
Record name ISOBORNYL THIOCYANOACETATE
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Solubility

Very soluble in alcohol, benzene, chloroform, ether; practically insoluble in water.
Record name ISOBORNYL THIOCYANOACETATE
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Density

1.1465 @ 25 °C/4 °C
Record name ISOBORNYL THIOCYANOACETATE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000025 [mmHg], 0.06 MM HG @ 95 °C
Record name Isobornyl thiocyanoacetate
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ISOBORNYL THIOCYANOACETATE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CLEAR, AMBER LIQUID, Yellow, oily liquid, REDDISH-YELLOW OILY LIQUID /TECHNICAL PRODUCT/

CAS No.

20285-28-3, 115-31-1
Record name Isobornyl thiocyanoacetate
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Record name ISOBORNYL THIOCYANOACETATE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solid Phase Extraction Spe :spe is a More Modern and Efficient Technique That Has Largely Replaced Lle for Many Applications.researchgate.netit Involves Passing a Liquid Sample Through a Cartridge Containing a Solid Adsorbent the Stationary Phase .

For Aqueous Samples (Reversed-Phase SPE): The sample is passed through a cartridge packed with a nonpolar sorbent, such as C18-bonded silica (B1680970). Isobornyl thiocyanoacetate is retained on the sorbent while polar impurities pass through. The analyte is then eluted with a small volume of an organic solvent like methanol (B129727) or acetonitrile.

For Organic/Oily Samples (Normal-Phase SPE): For isolating the compound from oily formulations, the sample is first diluted in a nonpolar solvent (e.g., hexane). This solution is then passed through a polar sorbent cartridge (e.g., silica or Florisil). The less polar this compound may pass through or be eluted with a solvent of slightly increased polarity, while more polar matrix components are strongly retained.

Solid Phase Microextraction Spme :spme is a Solvent Free Technique That is Particularly Useful for Analyzing Volatile and Semi Volatile Compounds Like Terpenes and Their Derivatives.estanalytical.comspectroscopyonline.coma Fused Silica Fiber Coated with a Stationary Phase is Exposed to the Headspace Above a Sample or Directly Immersed in It. the Analytes Adsorb Onto the Fiber and Are then Thermally Desorbed Directly into the Injection Port of a Gas Chromatograph for Analysis. This Method is Fast, Sensitive, and Minimizes Waste.

Table 2: Summary of Sample Preparation Strategies for Isobornyl Thiocyanoacetate Interactive data table. Select a matrix type to see recommended techniques.

Sample Matrix Recommended Technique Principle Elution/Desorption
Aqueous Samples (e.g., water) Liquid-Liquid Extraction (LLE) Partitioning between aqueous and immiscible organic phases. Organic solvent (e.g., Dichloromethane, Ethyl Acetate)
Aqueous Samples (e.g., water) Reversed-Phase SPE (C18) Adsorption of nonpolar analyte onto a nonpolar sorbent. Polar organic solvent (e.g., Acetonitrile, Methanol)
Oily Formulations Normal-Phase SPE (Silica, Florisil) Adsorption of polar interferences onto a polar sorbent. Nonpolar/moderately polar solvent (e.g., Hexane/Ethyl Acetate (B1210297) mixture)
Solid Samples (e.g., soil, plant tissue) Solvent Extraction (e.g., Soxhlet, sonication) Leaching of analyte from solid into an organic solvent. Organic solvent (e.g., Ethyl Acetate, Acetonitrile)

| General/Trace Analysis | Solid-Phase Microextraction (SPME) | Adsorption of analyte onto a coated fiber. | Thermal desorption into GC inlet |

Advanced Analytical Chemistry Methodologies for Isobornyl Thiocyanoacetate Characterization

Chromatographic Separation and Quantification Techniques

Chromatography is an essential tool for separating Isobornyl Thiocyanoacetate from complex mixtures, such as reaction media or formulated products. This separation allows for accurate identification and quantification.

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds like this compound. It is widely used to assess the purity of the final product and to monitor the progress of its synthesis by tracking the disappearance of reactants and the appearance of products.

Gas Chromatography-Flame Ionization Detection (GC-FID): This method is highly effective for quantifying this compound. The FID detector provides a response that is proportional to the mass of the carbon-containing analyte, allowing for precise determination of purity and concentration when calibrated with a known standard.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the identification capabilities of mass spectrometry. nih.gov As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint, enabling unambiguous identification of this compound. nih.govresearchgate.net The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for this compound, which can be used for library matching and confirmation. nist.gov GC-MS is invaluable for identifying impurities and reaction byproducts. gcms.czresearchgate.net

Table 1: Illustrative GC-MS Parameters for this compound Analysis

ParameterCondition
GC SystemAgilent 8890 GC or similar
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature250°C
Carrier GasHelium, constant flow rate of 1 mL/min
Oven ProgramInitial 100°C, ramp at 10°C/min to 280°C, hold for 5 min
MS DetectorTriple Quadrupole GC/MS or similar
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range45-600 m/z

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. omicsonline.org For a compound like this compound, which possesses a UV-absorbing chromophore (the thiocyanate (B1210189) group), HPLC coupled with a UV detector is a suitable method for quantitative analysis. nih.gov This technique is particularly useful for analyzing samples that may not be suitable for the high temperatures of GC. The method relies on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase. omicsonline.org By comparing the peak area of the analyte to that of a calibration curve generated from standards of known concentration, precise quantification can be achieved. nih.gov

Table 2: Hypothetical HPLC Method Parameters for this compound

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or similar
ColumnReversed-Phase C18 (e.g., Zorbax SB-C18, 150 x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile and Water
Flow Rate1.0 mL/min
Column Temperature25°C
DetectorUV-Vis Diode Array Detector (DAD)
Detection WavelengthSet based on the UV absorbance maximum of the thiocyanate group
Injection Volume10 µL

For highly complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers superior separation power. This technique uses two different GC columns in series, providing a much higher resolving power than single-column GC. It can separate co-eluting compounds, which is critical for the detailed analysis of reaction mixtures where isomers or structurally similar impurities might be present alongside this compound.

Advanced Spectroscopic Characterization for Structural Elucidation of Synthetic Intermediates and Reaction Products

Spectroscopic methods are indispensable for determining the molecular structure of this compound and verifying the identity of its synthetic precursors and reaction products. mmu.ac.uk These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed information about atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. core.ac.ukjaypeedigital.com

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show characteristic signals for the methyl groups of the isobornyl framework, the methylene (B1212753) protons of the acetate (B1210297) and bicyclic ring, and the methine protons. researchgate.netchemicalbook.com

¹³C NMR: Carbon-13 NMR provides information on the number and types of carbon atoms in the molecule, such as methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. rsc.org The spectrum would show distinct signals for the carbonyl carbon of the ester, the thiocyanate carbon, and the various carbons of the rigid bicyclic isobornyl structure.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Isbornyl Methyls (3x CH₃)0.8 - 1.1Singlets
Bicyclic Ring Protons (CH, CH₂)1.2 - 2.5Multiplets
-O-CH₂-SCN3.5 - 3.8Singlet
-O-CH- (on isobornyl ring)4.7 - 5.0Multiplet

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Isbornyl Methyls (CH₃)10 - 25
Bicyclic Ring Carbons (CH, CH₂)25 - 50
Quaternary Carbons (Isbornyl)45 - 55
-O-CH₂-SCN55 - 65
-O-CH- (on isobornyl ring)80 - 90
-SCN110 - 115
C=O (Ester)165 - 170

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. libretexts.orglibretexts.org These methods are based on the absorption or scattering of infrared radiation by molecular vibrations. vscht.cz

Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for identifying polar functional groups. pressbooks.pub In the IR spectrum of this compound, strong and characteristic absorption bands would confirm the presence of the ester and thiocyanate groups. The C-H stretching and bending vibrations of the alkane structure would also be visible. libretexts.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds and symmetric vibrations. rsc.orgresearchgate.net It can provide additional information about the carbon skeleton and the thiocyanate group. spectroscopyonline.com

Table 5: Key Vibrational Frequencies for this compound

Functional GroupVibration TypeTechniqueCharacteristic Wavenumber (cm⁻¹)
Alkyl C-HStretchingIR2850 - 2960
Ester C=OStretchingIR~1735 - 1750 (strong)
Thiocyanate S-C≡NStretchingIR/Raman~2140 - 2160 (sharp, medium)
Ester C-OStretchingIR~1150 - 1250

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of this compound. It provides precise information on the compound's molecular weight and offers insights into its structure through the analysis of fragmentation patterns. When subjected to electron ionization (EI), the this compound molecule undergoes fragmentation in a predictable manner, yielding a unique mass spectrum that serves as a chemical fingerprint.

The molecular formula of this compound is C₁₃H₁₉NO₂S, corresponding to a molecular weight of approximately 253.36 g/mol . nist.gov In a typical EI-mass spectrum, the molecular ion peak (M⁺) can be observed at a mass-to-charge ratio (m/z) of 253. The fragmentation pattern is dominated by cleavages related to the terpene skeleton and the thiocyanoacetate group.

Key fragmentation pathways include:

Loss of the thiocyanoacetate moiety: Cleavage of the ester bond can lead to the formation of a radical cation corresponding to the isobornyl group.

Fragmentation of the isobornyl ring: The bicyclic terpene structure can undergo characteristic rearrangements and fragmentations, leading to prominent peaks at lower m/z values. For instance, the loss of methyl groups and subsequent ring cleavages are common pathways for bornane-type skeletons.

Cleavage within the thiocyanoacetate group: Fragmentation can occur within the side chain, such as the loss of the thiocyanate (-SCN) or cyano (-CN) groups.

The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound, which details the relative abundance of its characteristic fragments. nist.gov Analysis of this data allows for unambiguous identification of the compound.

Table 1: Characteristic Mass Fragments of this compound (Electron Ionization) Interactive data table. Sort by m/z or Relative Abundance. Click on proposed fragment structure for more details.

m/z (Mass/Charge Ratio) Relative Abundance (%) Proposed Fragment Ion/Structure
41 100.0 C₃H₅⁺ (Propargyl/Allyl cation)
81 96.6 C₆H₉⁺ (Cyclohexenyl/Methylcyclopentadienyl cation)
95 93.3 C₇H₁₁⁺ (Fragment from isobornyl skeleton)
67 78.4 C₅H₇⁺ (Cyclopentenyl cation)
55 67.2 C₄H₇⁺
136 45.1 C₁₀H₁₆⁺ (Bornene/Camphene radical cation)

Electrochemical Methods in Quantitative Analysis of this compound

Electrochemical methods offer a sensitive and selective approach for the quantitative analysis of electroactive compounds. The thiocyanate functional group in this compound is electrochemically active and can be targeted for analysis using techniques such as voltammetry or amperometry.

The analytical principle is based on the oxidation of the thiocyanate moiety at the surface of a working electrode. The electrochemical oxidation of the thiocyanate ion (SCN⁻) is known to proceed via the formation of a thiocyanogen (B1223195) radical (SCN•), which can then dimerize to form thiocyanogen, (SCN)₂. worldscientific.comrsc.org A similar oxidative mechanism can be applied to organic thiocyanates.

By applying a potential sweep and measuring the resulting current (as in voltammetry), a signal can be obtained that is proportional to the concentration of this compound. The potential at which the oxidation occurs provides a degree of selectivity, helping to distinguish the analyte from other non-electroactive components in the sample. This approach is particularly useful for detecting trace amounts of the compound. The development of an electrochemical method would involve optimizing parameters such as the electrode material (e.g., platinum, glassy carbon), the supporting electrolyte, and the pH of the medium to achieve the best sensitivity and selectivity for the analysis. worldscientific.com

Sample Preparation Strategies for Diverse Chemical Matrices

Effective sample preparation is a critical prerequisite for the accurate and reliable analysis of this compound, particularly when it is present in complex matrices. researchgate.net As a formerly used insecticide, it could be found in various sample types, including commercial formulations (often oily), environmental samples (water, soil), and biological tissues. drugfuture.com The choice of preparation strategy depends on the nature of the matrix and the concentration of the analyte.

Computational and Theoretical Chemistry of Isobornyl Thiocyanoacetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For isobornyl thiocyanoacetate, such studies are not present in the accessible scientific literature.

Electronic Structure and Molecular Orbital Theory

No dedicated studies on the electronic structure or molecular orbital theory of this compound were found. Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, and the distribution of electron density, which are crucial for predicting chemical behavior, is not available. wikipedia.orgresearchgate.net The HOMO-LUMO gap is a key parameter, as it relates to the molecule's stability and reactivity. wikipedia.orgnih.gov

Prediction of Reactivity Descriptors and Reaction Sites

There is no available research on the prediction of reactivity descriptors for this compound. Computational methods could determine electrostatic potential maps and Fukui functions to predict sites susceptible to electrophilic or nucleophilic attack. This information would be invaluable for understanding its reaction mechanisms, such as its synthesis from isobornyl chloroacetate (B1199739) and ammonium (B1175870) thiocyanate (B1210189). nih.gov

Vibrational Frequency Analysis and Spectroscopic Property Prediction

While experimental spectroscopic data may exist, theoretical calculations of the vibrational (infrared and Raman) spectra of this compound are not found in the literature. researchgate.netamericanpharmaceuticalreview.com Such calculations would allow for the precise assignment of experimental spectral bands to specific molecular vibrations, confirming its structural features. agricultforest.ac.me

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The complex, bulky structure of the isobornyl group suggests that this compound possesses multiple possible conformations that could influence its physical properties. emory.edu However, no molecular dynamics simulation studies have been published to explore its conformational landscape or to analyze the intermolecular interactions that govern its behavior in condensed phases. researchgate.netemory.edu

Computational Modeling of Reaction Pathways and Transition States

The synthesis of this compound involves the reaction of isobornyl chloroacetate with a thiocyanate salt. chemicalbook.com Computational modeling of this and other reactions, such as its atmospheric degradation, could elucidate the reaction mechanisms, identify transition states, and calculate activation energies. nih.gov No such modeling studies for this compound are currently available.

Structure-Property Relationships Derived from Theoretical Calculations (excluding biological properties)

Without the foundational computational data, no theoretical structure-property relationships (excluding biological aspects) have been established for this compound. Theoretical calculations could link its molecular structure to physical properties like boiling point, vapor pressure, and solubility, but this research has not been conducted or published.

Environmental Chemistry and Abiotic Degradation Pathways of Isobornyl Thiocyanoacetate

Photolytic Degradation in Atmospheric and Surface Waters

Photolysis, or degradation by light, represents another crucial pathway for the transformation of isobornyl thiocyanoacetate, occurring both in the atmosphere and in sunlit surface waters. This process can happen directly through the absorption of light by the molecule itself or indirectly through reactions with photochemically generated reactive species.

The potential for direct photolysis is determined by a chemical's ability to absorb light within the environmental solar spectrum (wavelengths >290 nm). For this compound, there are conflicting estimations. Some models suggest that it is not expected to undergo direct photolysis because it lacks a significant chromophore to absorb light in this range. nih.gov However, other photodegradation studies have been conducted using UV lamps, indicating that degradation is possible under certain light conditions. usgs.gov

Indirect photolysis, particularly in the atmosphere, is a significant degradation route for this compound. This process involves the reaction of the compound with highly reactive, photochemically-produced hydroxyl radicals (•OH). echemi.com The rate constant for the vapor-phase reaction of this compound with these radicals is estimated to be 9.96 x 10⁻¹² cm³/molecule-sec at 25°C. echemi.com This reaction leads to a relatively short atmospheric half-life.

Interactive Table: Estimated Atmospheric Fate of this compound via Indirect Photolysis

ParameterEstimated ValueConditions
Reaction Rate Constant with •OH9.96 x 10⁻¹² cm³/molecule-sec25°C
Atmospheric Half-Life~39 hoursAt an atmospheric •OH concentration of 5 x 10⁵ radicals/cm³

The specific chemical structures of the products formed from the direct or indirect photolysis of this compound in aquatic or atmospheric environments have not been characterized in the reviewed scientific literature. The degradation process initiated by hydroxyl radicals would likely involve complex reactions leading to the breakdown of the parent molecule into smaller, more oxidized compounds.

Sorption, Volatilization, and Transport in Environmental Compartments

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, which dictate its tendency to adhere to soil and sediment, become airborne, or be transported over distances.

The mobility of this compound in terrestrial and aquatic environments is largely influenced by its adsorption and desorption behavior in soil and sediment. The key parameter for this is the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which indicates the chemical's tendency to bind to organic matter in these matrices.

Based on a structure estimation method, this compound has an estimated Koc value of 630. echemi.comnih.gov According to standard classification schemes, this Koc value suggests that this compound is expected to have low mobility in soil. echemi.comnih.gov This implies that the compound will likely adsorb to soil particles and sediment rather than remaining in the water phase and leaching into groundwater. echemi.comnih.gov Consequently, in aquatic systems, it is expected to adsorb to suspended solids and sediment. echemi.comnih.gov This characteristic reduces its bioavailability in the water column but can lead to its accumulation in benthic zones.

Field observations support this assessment, as residues of this compound in soil from ponds treated with the pesticide declined to undetectable levels within 28 days. usgs.gov

Table 1: Estimated Soil Adsorption and Mobility of this compound

Parameter Estimated Value Classification/Implication Source

Volatilization, the process of a chemical turning into a vapor, is another critical pathway for its environmental transport. This is determined by properties such as the Henry's Law constant and vapor pressure.

The Henry's Law constant for this compound is estimated to be 2.60 x 10⁻⁷ atm-cu m/mole. echemi.comnih.gov This low value indicates that the compound is essentially nonvolatile from moist soil and water surfaces. echemi.comnih.gov Therefore, volatilization is not considered an important fate process for this compound in aquatic or moist terrestrial environments. echemi.comnih.gov

Furthermore, with an estimated vapor pressure of 2.50 x 10⁻⁵ mm Hg, this compound is not expected to volatilize significantly from dry soil surfaces either. echemi.comnih.gov

Table 2: Estimated Volatilization Potential of this compound

Property Estimated Value Implication Source
Henry's Law Constant 2.60 x 10⁻⁷ atm-cu m/mole Essentially nonvolatile from water and moist soil echemi.comnih.gov

Despite its low volatility, this compound can exist in the atmosphere in both vapor and particulate phases. echemi.comnih.gov Its estimated vapor pressure suggests that a portion of the compound can be present as a vapor, while its tendency to adsorb to particles means it can also be associated with atmospheric dust and aerosols. echemi.comnih.gov

Once in the atmosphere, vapor-phase this compound is subject to degradation by photochemically-produced hydroxyl radicals. echemi.comnih.gov The portion of the compound that is bound to atmospheric particles may be removed from the air through wet deposition (rain or snow) and dry deposition (settling of dust). echemi.comnih.gov This indicates that while long-range transport may be limited due to degradation, atmospheric deposition can be a pathway for its entry into terrestrial and aquatic ecosystems far from its original point of release. nih.gov

Environmental Persistence and Chemical Half-Life Determination in Abiotic Systems

The environmental persistence of a chemical is often described by its half-life—the time it takes for half of the initial amount to degrade.

The atmospheric half-life of vapor-phase this compound, based on its reaction with hydroxyl radicals, is estimated to be about 39 hours. echemi.comnih.gov This relatively short half-life suggests that the compound, when in the vapor phase in the atmosphere, will be degraded fairly quickly. echemi.comnih.gov

The hydrolytic half-life of this compound in water varies with pH. At a neutral pH of 7, the estimated half-life is 45 days. echemi.com In more alkaline conditions, at a pH of 8, the degradation is faster, with an estimated half-life of 5 days. echemi.com In a field study, residues of this compound in pond water became undetectable within 28 days after treatment, encompassing all degradation and dissipation processes. echemi.comusgs.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Isobornyl Thiocyanoacetate, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis involves reacting camphene with chloroacetic acid and potassium thiocyanate under controlled conditions . Key variables include reaction temperature (typically 80–120°C), catalyst type (e.g., acid catalysts), and stoichiometric ratios of raw materials. Optimization studies suggest that excess potassium thiocyanate improves thiocyano group incorporation, while prolonged reaction times may lead to side products like thiourea derivatives. Researchers should monitor reaction progress via thin-layer chromatography (TLC) or HPLC to track intermediate formation .

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the bicyclo[2.2.1]heptanyl ester structure and thiocyanato group placement . High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₃H₁₉NO₂S, MW 261.35 g/mol), while HPLC with UV detection (λ ~250 nm) assesses purity. For stability studies, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal degradation thresholds .

Q. What are the key physicochemical properties of this compound relevant to its stability in experimental conditions?

  • Methodological Answer : The compound is sensitive to hydrolysis under alkaline conditions, necessitating storage in anhydrous environments at 4°C . Solubility varies significantly: it is miscible in organic solvents (e.g., DMSO, ethanol) but insoluble in water. Researchers should conduct accelerated stability studies (40°C/75% RH for 6 months) to simulate long-term storage and identify degradation products via LC-MS .

Advanced Research Questions

Q. How do variations in toxicity data (LD₅₀) across species inform its safety assessment in biomedical applications?

  • Methodological Answer : Toxicity studies show species-specific LD₅₀ values (e.g., 1603 mg/kg in rats, 630 mg/kg in rabbits), highlighting the need for cautious extrapolation to humans . Advanced assessments require:

  • In vitro models : HepG2 cell lines to evaluate hepatotoxicity.

  • In silico modeling : QSAR predictions to correlate structural motifs with toxicity endpoints.

  • Dose-response studies : Subchronic exposure (28-day) in rodents to identify NOAEL (No Observed Adverse Effect Level) .

    SpeciesRouteLD₅₀ (mg/kg)Reference
    RatOral1603
    RabbitOral630
    MouseIP140

Q. What strategies can resolve discrepancies in reported bioactivity data of this compound across studies?

  • Methodological Answer : Contradictions in bioactivity (e.g., pediculicidal vs. antihelminthic efficacy) often stem from divergent experimental designs. To address this:

Standardize assays : Use WHO-recommended protocols for pediculicide testing (e.g., in vitro lice immersion assays).

Control variables : Document solvent choice (e.g., DMSO vs. ethanol), which affects compound solubility and bioavailability.

Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .

Q. How does copolymerization with this compound affect material properties, and what methodologies optimize these effects?

  • Methodological Answer : Copolymerization with acrylates (e.g., methyl methacrylate) enhances thermal stability and mechanical strength. Key steps include:

  • Free-radical polymerization : Use AIBN (azobisisobutyronitrile) as an initiator in DMF at 60–80°C .
  • Characterization : Dynamic mechanical analysis (DMA) to measure glass transition temperature (Tg) shifts, and tensile testing for modulus improvements.
  • Sustainability focus : Replace petrochemical monomers with bio-based alternatives (e.g., terpenes) to improve eco-profiles .

Q. What experimental approaches are used to assess environmental degradation pathways of this compound?

  • Methodological Answer : To evaluate environmental persistence:

  • Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze breakdown products via GC-MS.
  • Biodegradation assays : Use OECD 301F (manometric respirometry) with activated sludge to measure microbial mineralization rates.
  • Ecotoxicology : Test acute toxicity on Daphnia magna (48-hour EC₅₀) to assess aquatic impact .

Guidelines for Data Presentation and Reproducibility

  • Tabular data : Include raw datasets (e.g., NMR chemical shifts, HPLC retention times) in supplementary materials .
  • Statistical rigor : Apply ANOVA for multi-group comparisons and report effect sizes (Cohen’s d) for significant findings .
  • Ethical compliance : Adhere to OECD Guidelines for Chemical Testing and declare conflicts of interest in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.